2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide
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Overview
Description
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a sulfonyl group and two chlorine atoms attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide typically involves the reaction of 2-chloroacetamide with 4-(2-chlorophenyl)sulfonylphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of sulfoxides or sulfides .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological assays, including anti-leishmanial activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its biological activity, potentially interacting with enzymes or receptors in the target cells. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(4-nitrophenyl)acetamide
- 2-chloro-4-nitrophenyl isocyanate
- 2-chloro-N-(3-chlorophenyl)acetamide
Uniqueness
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is unique due to the presence of both a sulfonyl group and two chlorine atoms on the phenyl ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a chloro group and a sulfonamide moiety, which may contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group is believed to play a crucial role in its mechanism, possibly through enzyme inhibition or disruption of cellular processes. Preliminary studies indicate that it may target pathways involved in inflammation and microbial resistance .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary assays suggest that the compound exhibits anti-leishmanial properties, indicating potential use as an antimicrobial agent.
- Anti-inflammatory Effects : The structural components of the compound suggest it may inhibit enzymes involved in inflammatory pathways, although specific targets remain under investigation.
- Enzyme Inhibition : The compound's ability to inhibit certain enzymes could have implications for treating conditions influenced by these enzymes, such as cancer and other inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Crystal Structure Analysis : A study focused on the crystal structure of a similar sulfonamide compound revealed significant intramolecular interactions that stabilize its structure. These findings suggest that structural characteristics are crucial for biological activity .
- Comparative Studies : Research comparing various sulfonamide derivatives indicates that modifications to the sulfonamide group can significantly alter biological activity. For instance, compounds with different substituents on the phenyl ring exhibited varying levels of enzyme inhibition, highlighting the importance of structural diversity in drug design .
- Pharmacological Applications : The compound has been investigated for its potential as a lead candidate in drug development targeting inflammatory diseases and microbial infections. Its unique combination of functional groups enhances its solubility and bioavailability, making it suitable for medicinal applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-9-14(18)17-10-5-7-11(8-6-10)21(19,20)13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEGKAMJLMXKNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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